![molecular formula C23H25N5O2 B2979620 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1260998-63-7](/img/structure/B2979620.png)
2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide
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Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds are known to have DNA intercalation activities and are being studied for their potential as anticancer agents .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and evaluated against various cancer cell lines .Molecular Structure Analysis
The molecule contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a bicyclic structure consisting of a triazole ring fused with a quinoxaline . It also has an acetamide group attached to it.Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, by intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, including replication and transcription processes, leading to cell death .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. As an intercalator, it can disrupt DNA replication and transcription, leading to cell death . This makes it effective against rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it is able to reach its target in the body .
Result of Action
The result of the compound’s action is the death of rapidly dividing cells, such as cancer cells . By disrupting DNA replication and transcription, the compound prevents these cells from dividing and growing .
properties
IUPAC Name |
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-5-8-19-25-26-22-23(30)27(17-9-6-7-10-18(17)28(19)22)13-20(29)24-21-15(3)11-14(2)12-16(21)4/h6-7,9-12H,5,8,13H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZVELVGUMXUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2,4,6-trimethylphenyl)acetamide |
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